1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione
Description
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic azolidine-dione derivative featuring a fluorophenyl group at position 1 and a 4-methoxyphenylamino substituent at position 2. The 4-fluorophenyl group introduces electron-withdrawing properties, while the 4-methoxyphenylamino moiety contributes electron-donating effects, influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-23-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(18)3-7-13/h2-9,15,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZVRZZFUOVRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione typically involves the reaction of 4-fluoroaniline with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the azolidine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione with analogs differing in substituents or core scaffolds. Key parameters include molecular properties, substitution patterns, and biological activities (where available).
Substitution Patterns and Molecular Properties
Notes:
- logP : The target compound’s estimated logP (~1.08) suggests moderate lipophilicity, comparable to its piperidine-substituted analog . The chlorophenyl analog exhibits higher lipophilicity (logP = 2.41), likely due to the hydrophobic Cl substituent.
2.2.1. Chalcone Derivatives ()
Chalcones with para-substituted electron-withdrawing groups (e.g., halogens) on aromatic rings exhibit enhanced bioactivity. For example:
- Compound 2j (IC₅₀ = 4.70 μM): Substituted with bromine (ring A) and fluorine (ring B), highlighting the importance of electronegative groups .
- Compound 2h (IC₅₀ = 13.82 μM): Replacing bromine with chlorine (ring A) and fluorine with methoxy (ring B) reduces potency, suggesting electron-donating groups (e.g., methoxy) diminish activity .
Implications for the Target Compound: The 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenylamino (electron-donating) groups on the target compound may balance lipophilicity and target binding. However, the methoxy group could reduce activity compared to halogenated analogs, as seen in chalcones .
2.2.2. Pyrrolidine-Dione Derivatives
- 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione : LogP = 1.08 and moderate polar surface area (39.5 Ų) suggest favorable pharmacokinetic properties.
- 3-[(1-Benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione : Molecular weight = 393.49, indicating bulkier substituents may hinder bioavailability.
Key Trend : Smaller substituents (e.g., methoxy, fluorine) improve solubility and membrane permeability, while bulkier groups (e.g., morpholinyl, benzyl-piperidinyl) may enhance target specificity at the cost of pharmacokinetics .
Biological Activity
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant studies, providing a comprehensive overview of its properties and applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 4-methoxyphenyl isocyanate. This reaction is conducted under controlled conditions in organic solvents such as dichloromethane or toluene, often utilizing a base like triethylamine to facilitate the formation of the azolidine-2,5-dione ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been observed to modulate enzyme activities and alter signal transduction pathways. The compound may inhibit specific enzymes or receptors, leading to various therapeutic effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. In vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines at micromolar concentrations .
Case Studies and Research Findings
- Antitumor Activity : A study published in Ars Pharmaceutica reported that azolidine derivatives exhibited significant antitumor activity by inducing cell cycle arrest in various cancer types. The study specifically noted that compounds similar to this compound showed promising results against leukemia and solid tumors .
- Molecular Docking Studies : Molecular docking simulations have suggested that this compound can effectively bind to target proteins involved in cancer progression. The binding affinities were calculated using software tools that simulate interactions at the molecular level, indicating strong potential for therapeutic development .
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Apoptosis induction |
| Other Azolidine Derivatives | Variable (some show anticancer properties) | Varies by structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
